REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:16]3[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=3[NH:14][C:12](=[O:13])[CH:11](C([O-])=O)[N:10]=2)=[CH:7][CH:8]=1.O[K].[K+].S(OC)(O[CH3:32])(=O)=O.C(OC(C)C)(C)C.C(=O)=O>CCOCC.C(O)(=O)C.O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]2[N:14]([CH3:32])[C:12](=[O:13])[CH2:11][N:10]=[C:9]([C:6]3[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=3)[C:16]=2[CH:17]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].O[K].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An aqueous solution prepared
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 7 g
|
Type
|
CUSTOM
|
Details
|
does not rise above 25°C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the suspension thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
WAIT
|
Details
|
to boiling for a few minutes
|
Type
|
TEMPERATURE
|
Details
|
The product is cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
there is obtained a residue which
|
Type
|
CUSTOM
|
Details
|
is crystallized from diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
obtained
|
Reaction Time |
2 h |
Name
|
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |